molecular formula C10H13BBr2O2 B15332982 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid

2,3-Dibromo-5-(tert-butyl)phenylboronic Acid

Cat. No.: B15332982
M. Wt: 335.83 g/mol
InChI Key: PZGCQNIBWVVMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5-(tert-butyl)phenylboronic Acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid typically involves the bromination of 5-(tert-butyl)phenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar bromination techniques but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-(tert-butyl)phenylboronic Acid
  • 2,4-Dibromo-5-(tert-butyl)phenylboronic Acid
  • 2,3-Dichloro-5-(tert-butyl)phenylboronic Acid

Comparison: 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C10H13BBr2O2

Molecular Weight

335.83 g/mol

IUPAC Name

(2,3-dibromo-5-tert-butylphenyl)boronic acid

InChI

InChI=1S/C10H13BBr2O2/c1-10(2,3)6-4-7(11(14)15)9(13)8(12)5-6/h4-5,14-15H,1-3H3

InChI Key

PZGCQNIBWVVMCO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Br)Br)C(C)(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.